N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
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Overview
Description
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring substituted with dichlorophenyl and difluorobenzamide groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules .
Cellular Effects
It is known that thiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide vary with different dosages in animal models
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a halogenated ketone or aldehyde.
Substitution with Dichlorophenyl Group: The thiazole ring is then substituted with a dichlorophenyl group using a halogenation reaction, typically involving reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of Difluorobenzamide Group: The final step involves the coupling of the substituted thiazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide can be compared with other thiazole derivatives to highlight its uniqueness:
N-(4-aryl-5-aryloxy-thiazol-2-yl)-amides: These compounds are known for their activity as RORγt inverse agonists and have been studied for their potential in treating autoimmune diseases.
2-chloro-N-(4-(2,5-dichlorophenyl)-6-phenylpyrimidine-2-yl) acetamide: This compound has shown antibacterial activity and is used in pharmaceutical research.
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F2N2OS/c17-8-4-5-10(18)9(6-8)13-7-24-16(21-13)22-15(23)14-11(19)2-1-3-12(14)20/h1-7H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUBZRQVZAQVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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